Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone primarily produced by enteroendocrine L-cells in the distal ileum and colon of the gastrointestinal tract. [] It is co-secreted with glucagon-like peptide-1 (GLP-1) from the same prohormone precursor, proglucagon, in response to nutrient ingestion. [, ] GLP-2 plays a crucial role in regulating intestinal growth, nutrient absorption, and gut barrier function. [] It exerts trophic effects on the intestinal mucosa, promoting crypt cell proliferation, reducing apoptosis, and enhancing nutrient uptake. [, ]
Glucagon-like peptide-2 is a 33-amino acid peptide derived from the proglucagon gene, primarily produced in the enteroendocrine L-cells of the intestine and certain neurons in the brainstem. It plays a crucial role in regulating intestinal growth, function, and nutrient absorption. The peptide is secreted in response to nutrient intake and has been recognized for its intestinotrophic properties, promoting mucosal integrity and energy absorption .
The synthesis of glucagon-like peptide-2 can be achieved through recombinant DNA technology or solid-phase peptide synthesis. In biological systems, it is generated from proglucagon via post-translational modifications involving specific enzymes.
Glucagon-like peptide-2 consists of 33 amino acids with a specific sequence that contributes to its biological activity. Its structure includes an N-terminal region that is crucial for receptor binding and activation.
The molecular formula for glucagon-like peptide-2 is C153H201N43O39S . The three-dimensional structure reveals that it interacts with its receptor (GLP-2 receptor) through specific conformations that facilitate biological activity .
Glucagon-like peptide-2 undergoes several biochemical reactions in vivo:
The cleavage by dipeptidyl peptidase-4 is a critical factor influencing the pharmacokinetics of glucagon-like peptide-2 and its analogs, such as teduglutide, which are designed to resist this degradation.
Glucagon-like peptide-2 exerts its effects primarily through binding to the GLP-2 receptor, a member of the G protein-coupled receptor family. This interaction activates intracellular signaling pathways that promote cell proliferation and inhibit apoptosis in intestinal epithelial cells.
Upon binding to its receptor, glucagon-like peptide-2 stimulates various downstream effects, including increased secretion of intestinal hormones and enhanced nutrient absorption capabilities .
Glucagon-like peptide-2 has several significant applications:
Proglucagon, encoded by the GCG gene on chromosome 2, serves as the precursor for glucagon-like peptide-2 (GLP-2) and related peptides. Tissue-specific post-translational processing dictates peptide production:
Table 1: Proglucagon-Derived Peptides and Tissue-Specific Processing
Precursor | Cleaving Enzyme | Tissue | Major Products |
---|---|---|---|
Proglucagon | PC1/3 | Intestinal L-cells | GLP-2(1-33), GLP-1, Glicentin |
Proglucagon | PC2 | Pancreatic α-cells | Glucagon, Major Proglucagon Fragment |
Proglucagon | PC1/3 (inducible) | Pancreatic α-cells (under stress) | GLP-2(1-33), GLP-1 |
Human GLP-2 is a 33-amino-acid peptide (HADGSFSDEMNTILDNLAARDFINWLIQTKITD) with structural features critical for function and stability:
Table 2: Key Structural Domains of Human GLP-2 and Functional Significance
Domain | Amino Acid Sequence | Functional Role |
---|---|---|
N-terminal | HADGSFS | DPP-4 recognition site; degradation hotspot |
Core α-helix | DEMNTILDNLAAR | Stabilizes bioactive conformation |
Receptor binding | FINWLIQT | Direct interaction with GLP-2R extracellular loops |
C-terminal | KITD | Modulates receptor affinity and signaling kinetics |
The GLP-2 receptor (GLP2R) is a class B G protein-coupled receptor (GPCR) located on human chromosome 17p13.3:
GLP-2 activation of GLP-2R follows a multi-step "two-domain" model characteristic of class B GPCRs:
GLP-2R signals primarily through Gαs-mediated pathways, with cross-talk to growth-regulating cascades:
Table 3: Core Intracellular Signaling Pathways of GLP-2R Activation
Pathway | Key Mediators | Biological Outcomes | Regulatory Inputs |
---|---|---|---|
cAMP/PKA/CREB | Gαs, AC, PKA, CREB | Ion secretion, anti-apoptosis (Bcl-2 ↑) | DPP-4 degradation limits activity |
PI3K/Akt/mTOR | IRS1, PI3K, Akt, mTOR | Cell proliferation, nutrient transport | Cross-talk with insulin/IGF-1R |
MAPK/ERK | β-arrestin, Ras, ERK | Crypt cell growth, gene transcription | Enhanced by Wnt/LRP5/6 |
Immunomodulation | cAMP, NF-κB, IL-1β | Reduced macrophage inflammation | Cytokine-dependent GLP2R downregulation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8